[5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL](2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE
Overview
Description
[5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL](2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE is a complex organic compound that features an indoline core linked to an isoxazole ring substituted with a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL](2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a halogenation reaction, typically using reagents such as chlorine or bromine.
Coupling with Indoline: The final step involves coupling the isoxazole derivative with indoline through a carbonylation reaction, often using palladium catalysts under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: [5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL](2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorophenyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Concentrated sulfuric acid for sulfonation.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or sulfonyl derivatives.
Scientific Research Applications
[5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL](2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of [5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL](2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The pathways involved often include signal transduction cascades that result in altered cellular responses.
Comparison with Similar Compounds
- 1-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}pyrrole
- 1-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}benzene
Uniqueness: [5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL](2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE is unique due to the presence of the indoline core, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and reactivity profiles compared to its analogs.
Properties
IUPAC Name |
[5-(2,4-dichlorophenyl)-1,2-oxazol-3-yl]-(2,3-dihydroindol-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O2/c19-12-5-6-13(14(20)9-12)17-10-15(21-24-17)18(23)22-8-7-11-3-1-2-4-16(11)22/h1-6,9-10H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJMKXWFXSFQFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=NOC(=C3)C4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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